molecular formula C14H17F3N2O B11964430 2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 793-15-7

2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11964430
CAS No.: 793-15-7
M. Wt: 286.29 g/mol
InChI Key: QEKKHIYYUZJFJU-UHFFFAOYSA-N
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Description

2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The piperidine moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug discovery and development, offering potential advantages over other piperidine derivatives in terms of pharmacokinetic properties and biological activity .

Properties

CAS No.

793-15-7

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)11-5-4-6-12(9-11)18-13(20)10-19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H,18,20)

InChI Key

QEKKHIYYUZJFJU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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